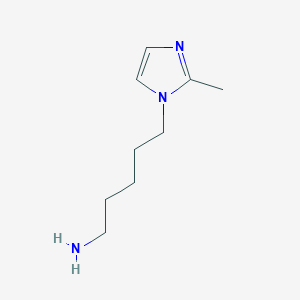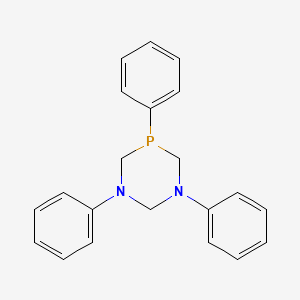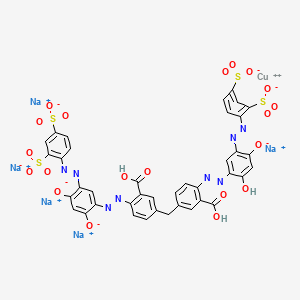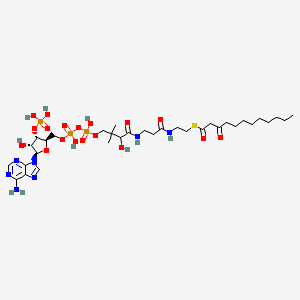![molecular formula C16H16OS B14453302 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene CAS No. 78594-05-5](/img/structure/B14453302.png)
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a phenyl(sulfinyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene can be synthesized through several methods. One common approach involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with methanol to produce the desired compound along with water as a byproduct . Another method includes the trimerization of propyne, which also requires an acid catalyst . Additionally, the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale transalkylation processes using solid acid catalysts. These methods are favored due to their efficiency and scalability, making them suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: Oxidation with nitric acid yields trimesic acid.
Substitution: Bromination occurs readily, giving mesityl bromide.
Reduction: Reduction reactions can be performed using appropriate reducing agents under controlled conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Substitution: Bromine is used for bromination reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Major Products Formed
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Substitution: Mesityl bromide.
Scientific Research Applications
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene involves its interaction with specific molecular targets and pathways The compound’s sulfinyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl substituents positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomeric form of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): Yet another isomeric form of trimethylbenzene.
Uniqueness
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is unique due to the presence of the phenyl(sulfinyl)methyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
78594-05-5 |
|---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C16H16OS/c1-11-9-12(2)15(13(3)10-11)16(18-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
KVFOOGWIZSBOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=S=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


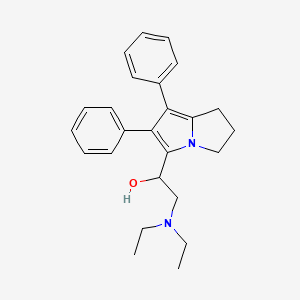
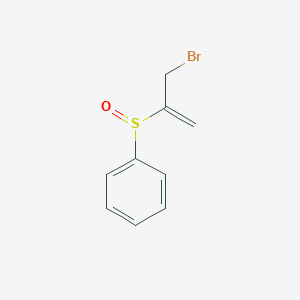
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
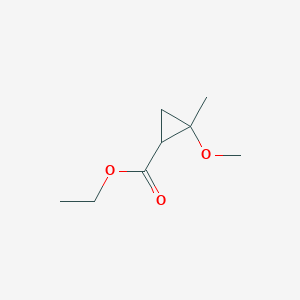
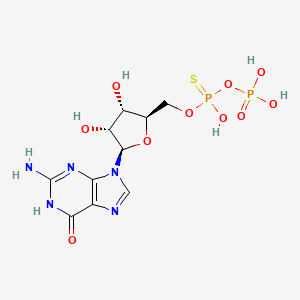
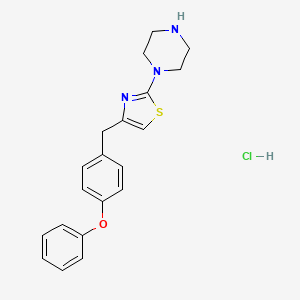
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
